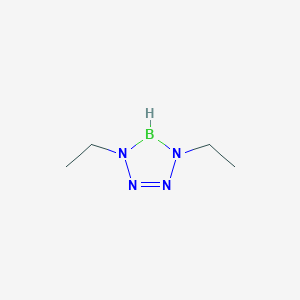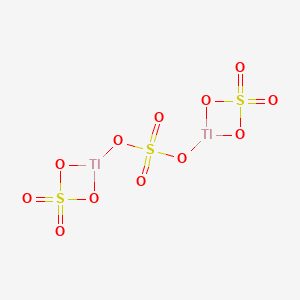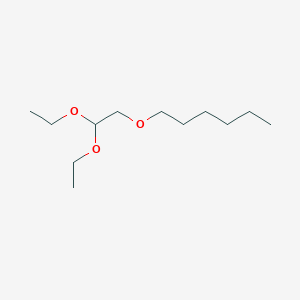
Sodium phenylpyruvate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium phenylpyruvate is a chemical compound with the molecular formula C9H7NaO3. It is the sodium salt of phenylpyruvic acid and is known for its role in various biochemical processes. This compound is often used in scientific research due to its unique properties and applications in different fields.
Biochemical Analysis
Biochemical Properties
Sodium phenylpyruvate plays a role in biochemical reactions, particularly in the metabolism of phenylalanine. It interacts with enzymes such as phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC), which are involved in the conversion of phenylpyruvate to phenylacetic acid . These interactions are crucial for the biosynthesis of phenylalanine via the phenylpyruvate pathway .
Cellular Effects
In cellular processes, this compound has been found to influence cell function. For instance, it has been shown to reduce oxygen consumption . In Escherichia coli, this compound has been used as a substrate for the production of D-phenyllactic acid . Moreover, it has been implicated in the production of fragrant benzenoid–phenylpropanoids in Petunia × hybrida flowers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to phenylacetic acid by the action of PPFOR and PPDC . This conversion is a key step in the phenylpyruvate pathway for phenylalanine biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in a study involving Bacillus coagulans, this compound was effectively converted to D-phenyllactic acid at a high concentration and productivity under optimal conditions .
Metabolic Pathways
This compound is involved in the metabolic pathway of phenylalanine. It is a key intermediate in the phenylpyruvate pathway for phenylalanine biosynthesis . This pathway splits from the known plastidial arogenate pathway at chorismate, instead of prephenate .
Transport and Distribution
It is known that pyruvate, a similar compound, is transported across the inner mitochondrial membrane .
Subcellular Localization
The subcellular localization of this compound is not well defined. Given its role in phenylalanine biosynthesis, it is likely to be found in the cytosol where this process occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium phenylpyruvate can be synthesized through several methods. One common method involves the reaction of benzaldehyde with hydantoin in the presence of a catalytic quantity of ethanolamine. The reaction is carried out in an aqueous medium, followed by treatment with sodium hydroxide and acidification with hydrochloric acid to obtain the crystallized monohydrated form of this compound .
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of ethyl-3-cyano-2-oxo-3-phenyl-propionate or the condensation of benzaldehyde over hydantoin. These methods are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium phenylpyruvate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetic acid.
Reduction: It can be reduced to form phenyllactic acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as sodium hydroxide and hydrochloric acid are used in substitution reactions.
Major Products:
Oxidation: Phenylacetic acid.
Reduction: Phenyllactic acid.
Substitution: Various substituted phenylpyruvate derivatives
Scientific Research Applications
Sodium phenylpyruvate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions and as a reagent in organic synthesis.
Biology: It serves as a biomarker for phenylketonuria, a metabolic disorder.
Medicine: It is studied for its potential therapeutic effects in treating metabolic disorders.
Industry: It is used in the production of phenylalanine, an essential amino acid .
Mechanism of Action
Sodium phenylpyruvate exerts its effects through various biochemical pathways. It acts as a substrate for enzymes such as phenylpyruvate decarboxylase and phenylpyruvate tautomerase. These enzymes catalyze the conversion of this compound into other metabolites, influencing amino acid metabolism and energy production .
Comparison with Similar Compounds
Phenylpyruvic acid: The parent compound of sodium phenylpyruvate.
Phenyllactic acid: A reduction product of this compound.
Phenylacetic acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to its solubility in water and its role as a substrate in various enzymatic reactions. Its sodium salt form enhances its stability and makes it easier to handle in laboratory and industrial settings .
Properties
CAS No. |
114-76-1 |
|---|---|
Molecular Formula |
C9H8NaO3 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
sodium;2-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C9H8O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12); |
InChI Key |
UZVNBCKXIIHMIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O.[Na] |
Key on ui other cas no. |
114-76-1 |
physical_description |
White crystalline powder; very faint savoury aroma |
Related CAS |
156-06-9 (Parent) |
solubility |
Soluble in water Soluble (in ethanol) |
Synonyms |
3-phenylpyruvate beta-phenylpyruvic acid phenylpyruvate phenylpyruvic acid phenylpyruvic acid, calcium salt phenylpyruvic acid, sodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-](/img/structure/B94512.png)




![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazolidin-5-yl]ethanol](/img/structure/B94540.png)






